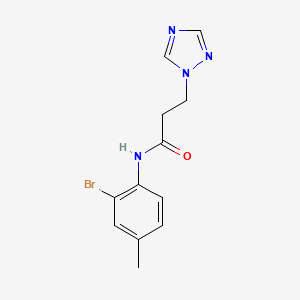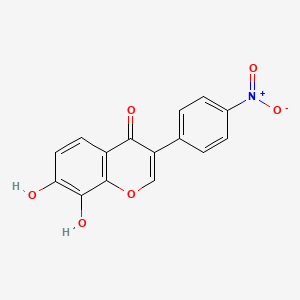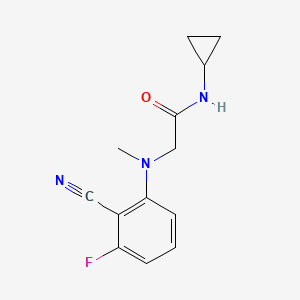
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyano group, a fluorine atom, and a cyclopropylacetamide moiety, makes it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitrile Formation:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with cyclopropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity, while the cyclopropylacetamide moiety may influence the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-fluoropyridine: Shares the cyano and fluorine groups but differs in the rest of the structure.
Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate: Contains a similar aromatic ring with cyano and fluorine groups but has a different functional group.
N-(2-Cyano-3-fluorophenyl)pyrrole: Another compound with a cyano and fluorine-substituted aromatic ring.
Uniqueness
2-((2-Cyano-3-fluorophenyl)(methyl)amino)-N-cyclopropylacetamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in the similar compounds listed above
Propiedades
Fórmula molecular |
C13H14FN3O |
|---|---|
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
2-(2-cyano-3-fluoro-N-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H14FN3O/c1-17(8-13(18)16-9-5-6-9)12-4-2-3-11(14)10(12)7-15/h2-4,9H,5-6,8H2,1H3,(H,16,18) |
Clave InChI |
SIAAJHOQRJNADR-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)NC1CC1)C2=C(C(=CC=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


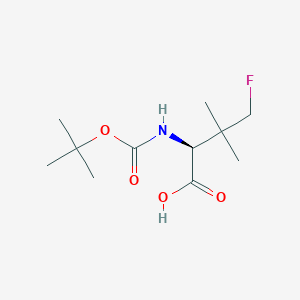

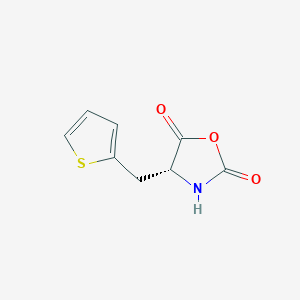
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
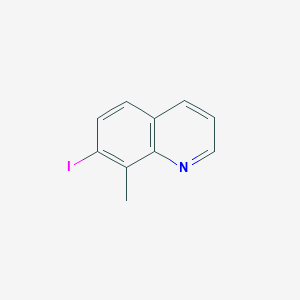
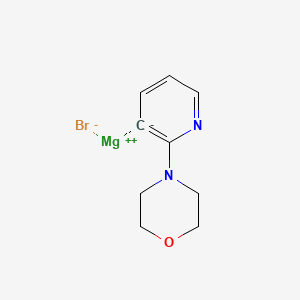
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
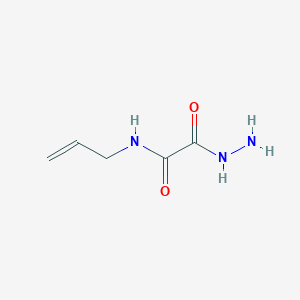
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
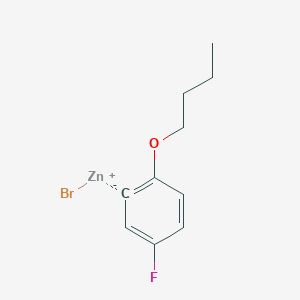
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)

